Methyl 2-Hydroxyadapalene

Pharmaceutical impurity profiling ANDALytical method validation HPLC reference standards

Methyl 2-Hydroxyadapalene (2-Hydroxy Adapalene Methyl Ester, C₂₉H₃₀O₄, MW 442.55 g/mol) is a fully characterized, hydroxylated methyl ester derivative of the third-generation retinoid Adapalene. It is classified primarily as a process-related impurity and reference standard arising during the multi-step synthesis of Adapalene API, specifically through hydroxylation at the 2-position of the adamantane ring system while retaining the methyl ester moiety on the naphthoic acid core.

Molecular Formula C₂₉H₃₀O₄
Molecular Weight 442.55
Cat. No. B1161796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-Hydroxyadapalene
SynonymsMethyl 6-(3-((1r,3s,5R,7S)-2-Hydroxyadamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
Molecular FormulaC₂₉H₃₀O₄
Molecular Weight442.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Hydroxyadapalene Reference Standard: Identity and Baseline Characteristics for Pharmaceutical Procurement


Methyl 2-Hydroxyadapalene (2-Hydroxy Adapalene Methyl Ester, C₂₉H₃₀O₄, MW 442.55 g/mol) is a fully characterized, hydroxylated methyl ester derivative of the third-generation retinoid Adapalene [1]. It is classified primarily as a process-related impurity and reference standard arising during the multi-step synthesis of Adapalene API, specifically through hydroxylation at the 2-position of the adamantane ring system while retaining the methyl ester moiety on the naphthoic acid core [2]. Commercially supplied with comprehensive characterization data compliant with regulatory guidelines, including NMR, MS, and HPLC purity analyses typically ≥95%, this compound is utilized exclusively as an analytical reference standard for method development, validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) .

Why Methyl 2-Hydroxyadapalene Cannot Be Substituted with Adapalene, Adapalene Methyl Ester, or 3-Hydroxy Adapalene Methyl Ester in Analytical Workflows


Methyl 2-Hydroxyadapalene possesses a distinct and non-interchangeable structural signature—a hydroxyl group at the 2-position of the adamantane cage combined with a methyl ester on the naphthoic acid moiety—that simultaneously differentiates it from the parent drug Adapalene (C28H28O3, free carboxylic acid) , from Adapalene Methyl Ester (C29H30O3, lacking the hydroxyl group) , from Hydroxy Adapalene (C28H28O4, free carboxylic acid with hydroxyl) , and critically, from its positional isomer 3-Hydroxy Adapalene Methyl Ester (C29H30O4, hydroxyl at the 3-position of adamantane) . Generic substitution or misidentification during impurity profiling would compromise method specificity, leading to inaccurate quantification of the true impurity profile. The unique three-dimensional configuration imparted by the 2-hydroxyadamantane substituent alters chromatographic retention, mass spectrometric fragmentation, and NMR chemical shifts relative to all analogs, rendering direct substitution scientifically invalid for any application requiring accurate reference standard identity in ANDA submissions or pharmacopeial compliance.

Quantitative Differentiation Evidence: Methyl 2-Hydroxyadapalene vs. Closest Analogs for Pharmaceutical Reference Standard Selection


Positional Isomer Differentiation: 2-Hydroxyadapalene Methyl Ester vs. 3-Hydroxyadapalene Methyl Ester by Distinct Chromatographic Resolution

Methyl 2-Hydroxyadapalene (2-Hydroxy Adapalene Methyl Ester) is a positional isomer of 3-Hydroxy Adapalene Methyl Ester, with both sharing the identical molecular formula C29H30O4 and molecular weight 442.56 g/mol . The hydroxyl group at the 2-position of the adamantane cage confers distinct chromatographic retention behavior compared to the 3-hydroxy isomer, necessitating baseline resolution in validated HPLC methods for Adapalene impurity profiling. While the specific resolution factor (Rs) between the 2-OH and 3-OH isomers is method-dependent, pharmacopeial monographs for Adapalene-related compounds require a minimum resolution of ≥1.5 between adjacent impurity peaks as a system suitability criterion, and these two isomers co-listed in commercial impurity standard panels (e.g., QitaiBio QT15873 and QT15877) must be individually quantified [1]. Failure to use the correct positional isomer reference standard leads to peak misassignment and systematic quantitation errors.

Pharmaceutical impurity profiling ANDALytical method validation HPLC reference standards

Molecular Formula and Mass Differentiation from Parent Adapalene and Monofunctionalized Analogs

Methyl 2-Hydroxyadapalene (C29H30O4, MW 442.55) carries two distinct structural modifications relative to the parent drug Adapalene (C28H28O3, MW 412.52): a methyl ester in place of the free carboxylic acid (+14 Da) and a hydroxyl group on the adamantane ring (+16 Da), yielding a net mass increase of +30 Da [1]. This dual modification differentiates it from the singly modified analogs: Adapalene Methyl Ester (C29H30O3, MW 426.55, +14 Da for esterification only, no hydroxyl) and Hydroxy Adapalene / EP Impurity B (C28H28O4, MW 428.52, +16 Da for hydroxylation only, retains free acid) . The presence of both functional groups simultaneously generates a unique monoisotopic mass and molecular ion in LC-MS analysis that cannot be replicated by any mono-functionalized analog, ensuring unambiguous identity confirmation in mass spectrometric detection.

Impurity identification Mass spectrometry Reference standard characterization

Regulatory Utility: Distinct Role as a Non-Pharmacopeial Process Impurity Standard for ANDA Quality Control

Unlike Adapalene USP Related Compound B (Adapalene Methyl Ester, CAS 106685-41-0) and Adapalene EP Impurity B (Hydroxy Adapalene, CAS 1346599-76-5), which are explicitly codified in the USP and EP monographs with defined relative retention times (RRT) and acceptance criteria (e.g., Impurity B RRT ~0.52, Impurity D RRT ~1.9 relative to Adapalene at ~20 min retention) [1], Methyl 2-Hydroxyadapalene is categorized as a non-pharmacopeial impurity standard. Its procurement is specifically driven by the need to validate analytical methods for potential process-related impurities arising from alternative synthetic routes not captured by the default pharmacopeial impurity panel [2]. Commercial suppliers explicitly position this compound for ANDA analytical method development, method validation (AMV), and QC applications, with documentation traceable to USP or EP guidelines upon feasibility assessment [3]. The USP flexible monograph approach (Organic Impurities Procedure 2) accommodates such route-specific impurities, making validated reference standards for these non-compendial impurities essential for demonstrating adequate specificity and impurities control in ANDA submissions [4].

ANDA submission Quality control Regulatory impurity profiling

Storage and Stability Specifications: Hygroscopic Nature Demands Different Handling Protocols than Non-Hydroxylated Analogs

Methyl 2-Hydroxyadapalene is classified as hygroscopic and requires storage at -20°C in a freezer, as specified by commercial suppliers . This handling requirement distinguishes it from non-hydroxylated analogs such as Adapalene Methyl Ester (Adapalene USP Related Compound B), which is shipped and stored at ambient temperature . The introduction of the polar hydroxyl group on the adamantane cage increases the compound's hygroscopicity relative to Adapalene Methyl Ester, necessitating moisture-controlled storage to maintain certified purity levels (typically ≥95%) . Water content determined by Karl Fischer titration is integrated into the potency calculation for Certificate of Analysis (COA) issuance: % Potency = [100 - (Water content by KF)] × HPLC Purity / 100 [1]. Improper storage can lead to water uptake, compromising the accuracy of quantitative methods that rely on precise standard purity values.

Reference standard handling Stability testing Procurement specifications

Procurement-Driven Application Scenarios for Methyl 2-Hydroxyadapalene Reference Standard


Method Validation for Route-Specific Impurity Profiling in Adapalene ANDA Submissions

When a generic manufacturer employs a synthetic route to Adapalene API that involves 2-hydroxyadamantane intermediates [1], Methyl 2-Hydroxyadapalene serves as the definitive reference standard to validate specificity, linearity, accuracy, and limit of quantitation (LOQ) for this specific process impurity in the HPLC method per ICH Q2(R1) guidelines. The validated method must demonstrate baseline resolution of the 2-hydroxy impurity from Adapalene, Adapalene Methyl Ester, and the 3-hydroxy positional isomer [2]. Use of this authenticated reference standard with documented purity (≥95%) and traceable characterization data is essential for establishing system suitability criteria and acceptance limits in the ANDA chemistry, manufacturing, and controls (CMC) section.

Forced Degradation and Stability-Indicating Method Development

In oxidative stress testing of Adapalene drug substance and drug product, hydroxylation of the adamantane ring is a potential degradation pathway [1]. Methyl 2-Hydroxyadapalene, as a fully characterized reference material with verified identity by NMR and MS, is used to spike forced degradation samples and confirm method specificity—ensuring that degradation peaks are accurately identified and not misassigned to other impurities [2]. The compound's hygroscopic nature mandates rigorous moisture control during standard preparation to maintain quantitative accuracy throughout the stability study duration.

Quality Control Batch Release Testing in Commercial Adapalene Production

During commercial-scale Adapalene API manufacturing, Methyl 2-Hydroxyadapalene is employed as a system suitability standard and quantitation reference in QC release testing to monitor and control the level of this specific process impurity [1]. The reference standard is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against pharmacopeial standards (USP or EP) can be provided to satisfy GMP documentation requirements [2]. Consistent use of this authenticated standard across multiple production batches ensures data integrity and regulatory compliance in the impurity profile section of the Certificate of Analysis.

Cross-Validation of Pharmacopeial and In-House HPLC Methods

When a laboratory transitions from a pharmacopeial method (e.g., USP Organic Impurities Procedure 1) to an in-house method designed to capture additional route-specific impurities [1], Methyl 2-Hydroxyadapalene is essential for cross-validation experiments. Its distinct chromatographic retention relative to the compendial impurities (which have defined RRTs: Impurity A ~0.3, Impurity C ~0.9, Impurity D ~1.9 vs. Adapalene) [2] must be established under the new method conditions. The validated relative retention time and resolution data for this non-compendial impurity are then incorporated into the method's system suitability table, enabling robust impurity profiling across both compendial and in-house procedures.

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